4-(1-phenyl-1H-tetrazol-5-yl)morpholine is a chemical compound that integrates a morpholine ring with a tetrazole moiety. This compound is classified as an organic intermediate and is significant in various chemical syntheses and pharmaceutical applications. The tetrazole ring, characterized by its five-membered structure containing four nitrogen atoms, contributes to the compound's unique properties, making it valuable in medicinal chemistry.
The compound can be sourced from chemical suppliers specializing in organic compounds and intermediates. It falls under the category of heterocyclic compounds due to the presence of both nitrogen and carbon in its ring structures. Its molecular formula is , with a molar mass of approximately 216.24 g/mol.
The synthesis of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine typically involves a multi-step process:
The molecular structure of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine consists of a morpholine ring linked to a phenyl-substituted tetrazole.
The compound's structure can be visualized through its canonical SMILES notation: C1CCN(CC1)C(=N)N=N
.
4-(1-phenyl-1H-tetrazol-5-yl)morpholine can undergo various chemical reactions:
The mechanism of action for 4-(1-phenyl-1H-tetrazol-5-yl)morpholine primarily involves its interaction with biological targets such as enzymes or receptors within cellular pathways:
The physical and chemical properties of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine include:
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its potential reactivity .
4-(1-phenyl-1H-tetrazol-5-yl)morpholine has several applications in scientific research:
The tetrazole ring excels in mimicking carboxylate groups while offering superior metabolic resistance and membrane permeability. Its aromaticity enables π-π stacking interactions with biological targets, and its nitrogen-rich structure facilitates coordination with metal ions in enzyme active sites [6]. Clinically, tetrazoles feature prominently in angiotensin II receptor blockers (e.g., losartan) due to their ability to bind zinc ions in angiotensin-converting enzyme domains [6].
Morpholine’s significance stems from its balanced amphiphilicity and conformation-restricting properties. The ring’s oxygen atom acts as a hydrogen-bond acceptor, while the nitrogen atom can participate in both hydrogen bonding and weak acid-base interactions. This moiety frequently appears in kinase inhibitors (e.g., the anticancer drug gefitinib) where it occupies hydrophobic pockets and modulates electron distribution [3] [7]. Approximately 100 drugs in the World Drug Index contain morpholine, underscoring its therapeutic versatility [3].
Table 1: Key Properties of Tetrazole and Morpholine Moieties
Property | Tetrazole | Morpholine |
---|---|---|
Aromaticity | 6π-electron system | Non-aromatic |
pKa | ~4.90 [6] | Conjugate acid: ~8.36 [7] |
Bioisosteric Role | Carboxylate replacement | Solubility enhancer; conformational modulator |
Key Interactions | Metal coordination, π-stacking, H-bonding | H-bonding, hydrophobic filling, dipole-dipole |
Metabolic Influence | Increased stability vs. carboxylates | Modulates microsomal oxidation |
The deliberate hybridization of tetrazole and morpholine scaffolds emerged in the early 21st century, evolving from earlier discrete applications. Initial explorations focused on fungicidal agents like fenpropimorph, which incorporated morpholine for sterol biosynthesis inhibition [3]. Tetrazole applications expanded through antihypertensive drugs (e.g., candesartan) and antibiotics (e.g., cefazolin) [6].
Significant milestones include:
4-(1-Phenyl-1H-tetrazol-5-yl)morpholine embodies strategic molecular design principles:
Electronic Optimization: The electron-withdrawing phenyltetrazole segment and electron-donating morpholine create a push-pull electronic system. This polarization enhances reactivity in charge-transfer interactions, as evidenced by narrowed HOMO-LUMO gaps in analogous hybrids (ΔE ≈ 4.1 eV) [2]. The tetrazole’s acidity permits salt formation for improved solubility, while morpholine’s basicity aids membrane permeation.
Synthetic Versatility: The molecule’s modular structure enables straightforward derivatization. Key sites include:
Table 2: Experimental Evidence Supporting Lead Compound Potential
Property | Evidence from Analogues | Source |
---|---|---|
Antibacterial Activity | MIC values: 75–114 µg/mL against Gram-negative pathogens | [4] |
Antioxidant Capacity | DPPH scavenging: >70% at 100 µM (7d, 7e, 7k) | [2] |
Target Engagement | Moldock scores ≤ -156.622 against DNA gyrase | [4] |
Electronic Reactivity | HOMO-LUMO gap: 4.1–5.2 eV (DFT/B3lyp/6-31g(d,p)) | [2] |
Dual Pharmacophore Integration: The phenyltetrazole unit provides a rigid, planar domain for hydrophobic embedding and π-stacking, while the morpholine’s puckered conformation introduces three-dimensional bulk and water solubility. This architecture potentially enables simultaneous interaction with complementary binding pockets, as observed in tetrazole-morpholine hybrids targeting DNA gyrase where morpholine occupies a hydrophilic cleft while tetrazole anchors to catalytic metal ions [4]. Theoretical studies confirm that such hybrids exhibit superior chemical reactivity indices (high softness >0.4 eV⁻¹, low chemical potential ≈ -3.7 eV) versus single-pharmacophore analogues [2].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7